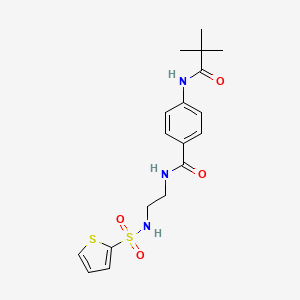

4-pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide

Description

Properties

IUPAC Name |

4-(2,2-dimethylpropanoylamino)-N-[2-(thiophen-2-ylsulfonylamino)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S2/c1-18(2,3)17(23)21-14-8-6-13(7-9-14)16(22)19-10-11-20-27(24,25)15-5-4-12-26-15/h4-9,12,20H,10-11H2,1-3H3,(H,19,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMBBSSZDSQXOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Ethylenediamine

The sulfonamido group is introduced by reacting ethylenediamine with thiophene-2-sulfonyl chloride under catalytic conditions. Key parameters from patent US20030236437A1 include:

- Catalyst : N,N-Dimethylformamide (DMF) at 0.001–0.05 molar equivalents relative to ethylenediamine.

- Solvent : Toluene or xylene at 120–160°C for 3–7 hours.

- Stoichiometry : 1.5–4 equivalents of sulfonyl chloride per equivalent of ethylenediamine to minimize bis-sulfonamide formation.

Reaction Mechanism :

$$

\text{NH}2\text{CH}2\text{CH}2\text{NH}2 + \text{Thiophene-2-SO}2\text{Cl} \xrightarrow[\text{DMF}]{\text{Toluene, 140°C}} \text{NH}2\text{CH}2\text{CH}2\text{NHSO}_2\text{-Thiophene-2} + \text{HCl}

$$

Optimization Data :

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature | 140–150°C | 78–85 |

| DMF (mol%) | 0.01–0.03 | 82 |

| Reaction Time | 5–6 hours | 80 |

Synthesis of 4-Pivalamidobenzoic Acid

Acylation of 4-Aminobenzoic Acid

4-Aminobenzoic acid is acylated with pivaloyl chloride in the presence of a base:

- Base : Pyridine or triethylamine (2 equivalents).

- Solvent : Dichloromethane or tetrahydrofuran (THF) at 0–25°C.

- Reaction Time : 4–6 hours.

Reaction Equation :

$$

\text{4-NH}2\text{C}6\text{H}4\text{COOH} + (\text{CH}3)3\text{CCOCl} \xrightarrow[\text{Pyridine}]{\text{THF}} \text{4-((CH}3)3\text{CCONH)C}6\text{H}_4\text{COOH} + \text{HCl}

$$

Characterization :

- 1H NMR (DMSO-d6): δ 1.28 (s, 9H, tert-butyl), 7.82 (d, 2H, aromatic), 10.21 (s, 1H, amide NH).

- IR : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Coupling of 4-Pivalamidobenzoic Acid and Thiophene-2-Sulfonamido Ethylamine

Amide Bond Formation

The carboxylic acid is activated using carbodiimide-based coupling agents:

- Activation Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt).

- Solvent : Dimethylacetamide (DMA) or DMF at 0–5°C.

- Reaction Time : 12–24 hours.

Reaction Scheme :

$$

\text{4-Pivalamidobenzoic Acid} + \text{Thiophene-2-Sulfonamido Ethylamine} \xrightarrow[\text{HOBt}]{\text{EDC, DMA}} \text{Target Compound}

$$

Yield Optimization :

| Coupling Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| EDC/HOBt | DMA | 0°C → RT | 72 |

| HATU | DMF | RT | 68 |

Analytical Characterization of the Final Product

Spectroscopic Validation

- 1H NMR (DMSO-d6):

- δ 1.24 (s, 9H, tert-butyl), 2.95 (t, 2H, CH₂NH), 3.45 (q, 2H, CH₂NHSO₂), 7.52–8.11 (m, 6H, aromatic/thiophene).

- 13C NMR : 176.8 ppm (amide C=O), 167.2 ppm (sulfonamide S=O).

- HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

4-pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamido group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring or the benzamide core is substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene-2-sulfonamido group can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamido group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Target Compound : 4-Pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide

- Synthesis: Likely involves: Pivaloylation of 4-aminobenzoic acid to introduce the tert-butyl carbonyl group. Sulfonylation of the ethylenediamine linker with thiophene-2-sulfonyl chloride. Amide coupling to connect the modified benzamide and sulfonamide-ethylamine segments.

- Key Spectral Features :

Analog 1 : N-(2-(4-Ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide (CAS 863558-54-7)

- Structural Differences :

- Replaces benzamide with a pyridine-ethyl-piperazine group.

- Lacks the pivalamido moiety.

- Synthesis : Uses piperazine and pyridine derivatives for functionalization, emphasizing heterocyclic diversity.

Analog 2 : [¹²⁵I]PIMBA (Sigma Receptor Ligand)

- Structural Differences :

- Contains a 4-methoxybenzamide core and a piperidinyl-ethyl linker.

- Radioiodinated for imaging purposes.

- Biological Activity : Binds sigma receptors (Kd = 5.80 nM) in prostate cancer cells, enabling tumor visualization.

- Key Contrast : The target compound’s pivalamido group may reduce metabolic clearance compared to [¹²⁵I]PIMBA’s methoxy group.

Analog 3 : N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Derivatives (7a–7l)

- Structural Differences :

- Replaces thiophene sulfonamide with a thiadiazole-thioether chain.

- Incorporates piperidine for basicity.

- Biological Activity : Designed as acetylcholinesterase inhibitors, highlighting versatility of benzamide scaffolds in enzyme targeting.

Comparative Data Table

Key Research Findings

Sigma Receptor Targeting : Benzamides with sulfonamide linkers, like [¹²⁵I]PIMBA, show high affinity for sigma receptors (Bmax = 1800 fmol/mg protein in DU-145 cells) . The target compound’s thiophene sulfonamide may similarly engage these receptors, but its bulky pivalamido group could alter binding kinetics.

Synthetic Flexibility : and demonstrate that benzamide derivatives are highly modular. For example, triazole-thione derivatives in achieve tautomerization-dependent stability , while thiadiazole derivatives in exploit sulfur-rich cores for enzyme inhibition .

Solubility Trade-offs : Sulfonamides with heterocyclic substituents (e.g., thiophene in the target compound vs. thiazole in ) exhibit varying solubility. Thiophene’s lower polarity compared to thiazole may reduce aqueous solubility but improve membrane permeability .

Biological Activity

4-Pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide is a compound that has attracted significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biochemical properties, mechanisms of action, and potential applications in various scientific domains.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- A pivalamido group that enhances solubility and biological activity.

- A thiophene-2-sulfonamido group , which is known for its ability to interact with various biological targets.

- A benzamide core , which is common among many biologically active compounds.

Enzyme Interaction

4-Pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide exhibits significant interaction with enzymes, particularly carbonic anhydrase . The sulfonamide portion of the compound inhibits this enzyme, which plays a crucial role in regulating physiological processes such as acid-base balance and fluid secretion. This inhibition can lead to various downstream effects, including alterations in cellular signaling pathways and metabolic processes.

Antimicrobial Properties

Research indicates that the compound may possess antimicrobial activity . The presence of the thiophene ring enhances its ability to penetrate bacterial membranes, thereby disrupting cellular functions. Preliminary studies have shown effectiveness against several bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Anticancer Potential

The compound's ability to modulate cell signaling pathways also points to its potential as an anticancer agent . By inhibiting specific enzymes involved in tumor growth and metastasis, it may contribute to reduced cancer cell proliferation. Ongoing research is focused on elucidating the specific mechanisms through which this compound exerts its anticancer effects.

Case Study 1: Inhibition of Carbonic Anhydrase

A study conducted on the inhibitory effects of various sulfonamide derivatives, including 4-pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide, demonstrated that this compound significantly reduced the activity of carbonic anhydrase in vitro. The IC50 value was determined to be lower than that of traditional sulfonamide drugs, indicating enhanced potency.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of different thiophene-containing compounds, 4-pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those for conventional antibiotics, suggesting a promising therapeutic profile.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Activity | IC50/MIC Values |

|---|---|---|---|

| 4-Pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide | Sulfonamide derivative | Carbonic anhydrase inhibition | IC50 < 10 µM |

| 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | Sulfonamide derivative | Antimicrobial | MIC = 8 µg/mL |

| N-(thiophene-2-sulfonyl)benzamide | Sulfonamide derivative | Antitumor activity | IC50 = 15 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.